molecular formula C16H19IN2O2 B116251 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde CAS No. 154371-51-4

2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde

Cat. No. B116251
M. Wt: 398.24 g/mol
InChI Key: PKFUWHBQVJSMDF-UHFFFAOYSA-N
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Description

“2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde” is a chemical compound that contains an imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole derivatives involves several key steps. For instance, in the synthesis of losartan, an antihypertensive drug, the key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . BCFI was synthesized from valeronitrile and acetyl chloride by three steps with an overall yield of 69% .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Future Directions

The future directions for “2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, given the broad range of activities exhibited by imidazole derivatives .

properties

IUPAC Name

2-butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19IN2O2/c1-2-3-9-15-18-16(17)14(10-20)19(15)12-21-11-13-7-5-4-6-8-13/h4-8,10H,2-3,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFUWHBQVJSMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1COCC2=CC=CC=C2)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437354
Record name CTK4C8237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde

CAS RN

154371-51-4
Record name CTK4C8237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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